molecular formula C11H12ClN3O4 B13157788 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid

2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid

Cat. No.: B13157788
M. Wt: 285.68 g/mol
InChI Key: ZCVZPZCDGQMTLL-UHFFFAOYSA-N
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Description

2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid: is a complex organic compound that features a benzene ring substituted with chlorine, nitro, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with 2-Chloro-3-nitrobenzoic acid, which undergoes a nucleophilic substitution reaction with piperazine. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo further substitution reactions, particularly at the nitro and chloro positions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The piperazine ring can be oxidized under specific conditions to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution: DMF, elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Oxidized Piperazine Derivatives: From the oxidation of the piperazine ring.

Scientific Research Applications

Chemistry: 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various heterocyclic compounds .

Biology and Medicine: Its derivatives have been studied for their antibacterial and antitubercular activities .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting bacterial enzymes or interfering with bacterial cell wall synthesis. The piperazine ring is known to interact with various biological targets, including neurotransmitter receptors and enzymes .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-nitro-6-(piperazin-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and potential biological activity. The presence of both nitro and piperazine groups makes it a valuable intermediate for synthesizing diverse compounds with potential therapeutic applications.

Properties

Molecular Formula

C11H12ClN3O4

Molecular Weight

285.68 g/mol

IUPAC Name

2-chloro-3-nitro-6-piperazin-1-ylbenzoic acid

InChI

InChI=1S/C11H12ClN3O4/c12-10-8(15(18)19)2-1-7(9(10)11(16)17)14-5-3-13-4-6-14/h1-2,13H,3-6H2,(H,16,17)

InChI Key

ZCVZPZCDGQMTLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=C(C=C2)[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

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